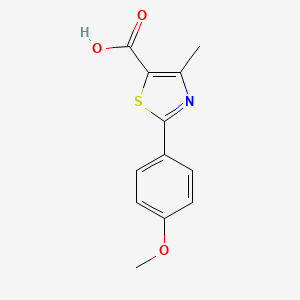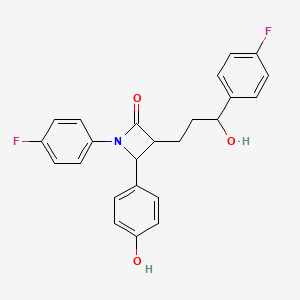
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a monobactam.
Aplicaciones Científicas De Investigación
Cholesterol Absorption Inhibition
This compound, known as Ezetimibe, has been extensively studied for its ability to inhibit cholesterol absorption. Research by Rosenblum et al. (1998) found that Ezetimibe significantly lowers total plasma cholesterol in humans. It was specifically designed to enhance activity through oxidation and to block detrimental metabolic oxidation sites (Rosenblum et al., 1998).
Crystal Structure Analysis
Brüning et al. (2010) analyzed Ezetimibe's crystal structure using laboratory powder diffraction data. They found that Ezetimibe crystallizes in a specific space group with molecules closely packed, forming an extended hydrogen-bond architecture (Brüning et al., 2010).
Antimicrobial Properties
Studies have shown that derivatives of Ezetimibe's core structure possess antimicrobial properties. For instance, Twamley et al. (2020) explored different substituents on the azetidin-2-one core and found compounds with significant antimicrobial activity (Twamley et al., 2020).
Biocatalysis
Kyslíková et al. (2010) described the microbial reduction of Ezetimibe using Rhodococcus fascians MO22, demonstrating a method for converting ketones to Ezetimibe through biotransformation. This study highlights the potential for using microbial catalysts in drug synthesis (Kyslíková et al., 2010).
Drug Metabolism Study
Ghosal et al. (2004) identified human liver and intestinal enzymes responsible for the glucuronidation of Ezetimibe. This study provides insights into the metabolic pathways of this drug and its interaction with human enzymes (Ghosal et al., 2004).
Synthesis and Chemistry
Other studies, like those by Guillon et al. (2000) and Patel et al. (2005), focus on the synthesis of Ezetimibe and its analogs. These works contribute to the understanding of the chemical properties and potential applications of this compound in various fields (Guillon et al., 2000); (Patel et al., 2005).
Propiedades
Nombre del producto |
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one |
|---|---|
Fórmula molecular |
C24H21F2NO3 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2 |
Clave InChI |
OLNTVTPDXPETLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

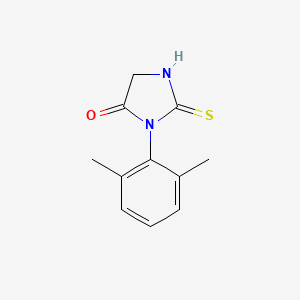
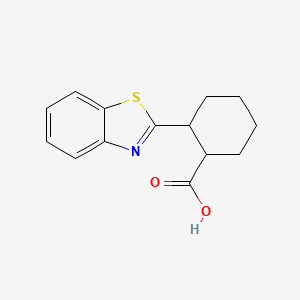
![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)
![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)
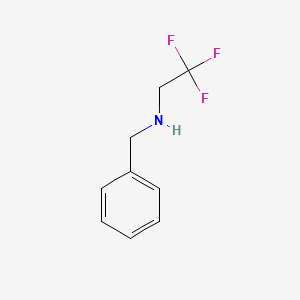
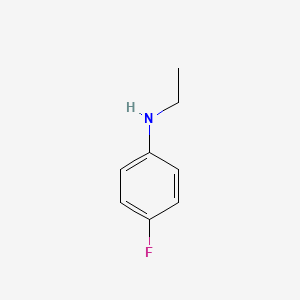
![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)
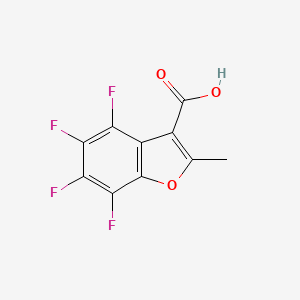
![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)
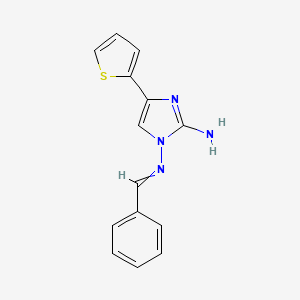
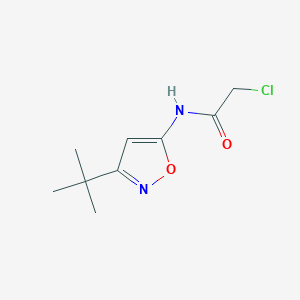
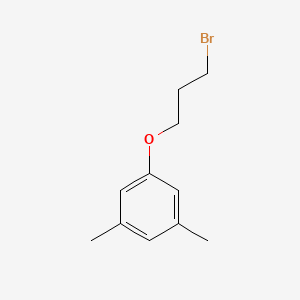
![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)
